molecular formula C7H3Cl2F3O B13878437 4,5-Dichloro-2-(trifluoromethyl)phenol CAS No. 51571-02-9

4,5-Dichloro-2-(trifluoromethyl)phenol

Cat. No.: B13878437
CAS No.: 51571-02-9
M. Wt: 231.00 g/mol
InChI Key: AIPQWROTRIUBLU-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)phenol is an organofluorine compound that contains a benzene ring substituted with two chlorine atoms and one trifluoromethyl group. This compound is known for its unique chemical properties and has various applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the diazotization of p-trifluoromethylaniline followed by a ring formation with ethyl 2,3-dicyanopropionate under weakly acidic conditions. Chlorination is then introduced into the cyclization compound, and the pH is adjusted for decarboxylation to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms and trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in pharmacological and biological research .

Comparison with Similar Compounds

4,5-Dichloro-2-(trifluoromethyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial fields.

Properties

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPQWROTRIUBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282260
Record name 4,5-Dichloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51571-02-9
Record name 4,5-Dichloro-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51571-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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